![molecular formula C40H52N6Zn B056023 (1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) CAS No. 114267-97-9](/img/structure/B56023.png)
(1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) is a metalloporphyrin complex that has been extensively studied for its potential applications in various fields of science. This complex is composed of a central zinc ion coordinated to a porphyrin ligand containing eight ethyl groups and one methylimidazole group. The aim of
Wirkmechanismus
The mechanism of action of (1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) is complex and varies depending on the application. In catalysis, it acts as a Lewis acid catalyst, facilitating the transfer of electrons in various reactions. In photodynamic therapy, it absorbs light energy and transfers it to molecular oxygen, generating singlet oxygen species that can induce cell death. In biomedical research, it can interact with biomolecules such as DNA and proteins, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) vary depending on the application. In catalysis, it can lead to the formation of various products with different chemical properties. In photodynamic therapy, it can induce cell death in cancer cells while sparing healthy cells. In biomedical research, it can interact with biomolecules such as DNA and proteins, leading to changes in gene expression and protein function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) in lab experiments include its high catalytic activity, its ability to generate singlet oxygen species, and its potential as a diagnostic and therapeutic agent in biomedical research. However, limitations include its high cost, its potential toxicity, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
For the study of (1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) include the development of new synthesis methods to improve its yield and purity, the exploration of its potential applications in other fields of science, such as materials science and environmental science, and the investigation of its potential as a diagnostic and therapeutic agent for other diseases beyond cancer. Additionally, further research is needed to understand its mechanism of action and to address its limitations in lab experiments.
Synthesemethoden
The synthesis of (1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) can be achieved through various methods, including the reaction of zinc acetate with the corresponding porphyrin ligand in the presence of a base and a methylimidazole catalyst. The reaction is usually carried out in a solvent such as dichloromethane or chloroform. The resulting complex can be purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) has been widely studied for its potential applications in various fields of science, including catalysis, photochemistry, and biomedical research. In catalysis, this complex has been shown to exhibit high catalytic activity in various reactions, such as oxidation and reduction reactions. In photochemistry, it has been used as a photosensitizer in photodynamic therapy for cancer treatment. In biomedical research, it has been studied for its potential as a diagnostic and therapeutic agent for various diseases.
Eigenschaften
CAS-Nummer |
114267-97-9 |
---|---|
Produktname |
(1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) |
Molekularformel |
C40H52N6Zn |
Molekulargewicht |
680.2 g/mol |
IUPAC-Name |
zinc;1-methylimidazole;2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide |
InChI |
InChI=1S/C36H44N4.C4H6N2.Zn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;1-6-3-2-5-4-6;/h17-20H,9-16H2,1-8H3;2-4H,1H3;/q-2;;+2 |
InChI-Schlüssel |
QXODWUMBYNPGLQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.CN1C=CN=C1.[Zn+2] |
Kanonische SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.CN1C=CN=C1.[Zn+2] |
Synonyme |
(1-methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) 1-Melm-Zn(OEP) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.